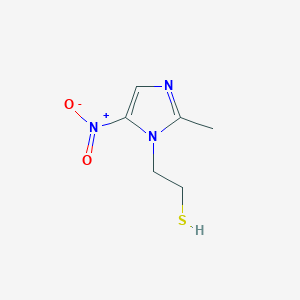![molecular formula C16H25NO2S2 B14623620 Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- CAS No. 55116-67-1](/img/structure/B14623620.png)
Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- typically involves multiple steps, starting from simpler precursor molecules. One common route involves the reaction of 4-(1,1-dimethylethyl)phenylthiomethyl sulfone with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or methanol, with the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst, followed by further functionalization steps to introduce the sulfonyl and thio groups .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic amine with a similar structure but lacking the additional functional groups.
Piperazine: Another six-membered heterocyclic amine with two nitrogen atoms.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller.
Uniqueness
The presence of the sulfonyl and thio groups allows for a wider range of chemical reactions and interactions compared to simpler piperidine derivatives .
Properties
CAS No. |
55116-67-1 |
|---|---|
Molecular Formula |
C16H25NO2S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)sulfanylmethylsulfonyl]piperidine |
InChI |
InChI=1S/C16H25NO2S2/c1-16(2,3)14-7-9-15(10-8-14)20-13-21(18,19)17-11-5-4-6-12-17/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
LBEMVHGWFAWBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


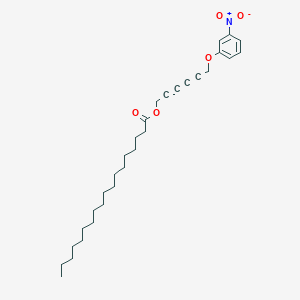



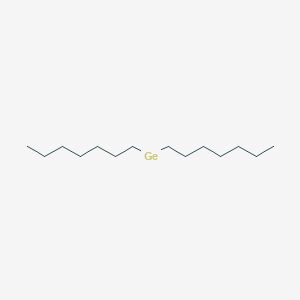
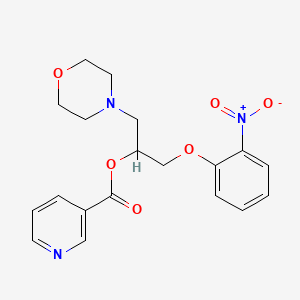
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
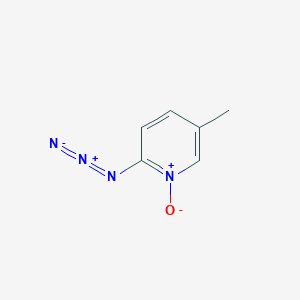
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
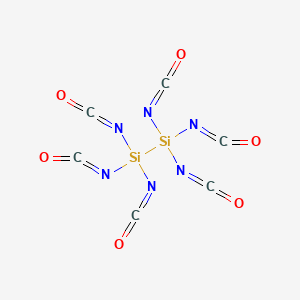
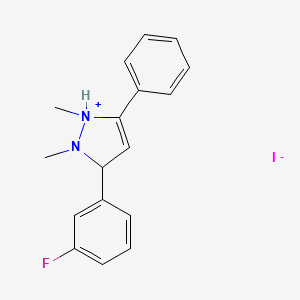
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
